molecular formula C18H22N6O B2702737 3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201434-28-6

3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B2702737
CAS RN: 2201434-28-6
M. Wt: 338.415
InChI Key: SKLHMASPRHFNNN-UHFFFAOYSA-N
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Description

The compound “3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” belongs to a group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often starts from a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines includes diversity centers present on them . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions often involve the use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as starting material .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines can vary depending on the substituents present at positions N1, C3, C4, C5, and C6 . The molecular weight of a similar compound, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, is 162.2316 .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine”, have been extensively studied for their biomedical applications . They have been used in the synthesis of various compounds with diverse biological activities .

CDK2 Inhibition

Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been found to be effective inhibitors of CDK2, a protein kinase that plays a key role in cell cycle regulation . This makes them potential candidates for the development of new cancer treatments .

Antimicrobial Potential

While not directly related to “3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine”, other derivatives of pyrazolo[3,4-d]pyrimidine have shown good antimicrobial potential . This suggests that “3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could also be explored for similar applications.

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives, which are structurally similar to pyrazolo[3,4-d]pyrimidines, have been studied for their potential as anti-HIV agents . This suggests that “3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could also be investigated for its potential in this area.

Synthesis of Novel Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is versatile and can be used to synthesize a wide range of novel compounds . This makes “3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” a valuable tool in the field of synthetic chemistry .

Molecular Docking Studies

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been used in molecular docking studies . These studies are crucial in drug discovery as they help predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridines could involve further exploration of their synthesis methods , investigation of their biological activity , and development of their biomedical applications .

properties

IUPAC Name

1-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-4-3-7-19-18(13)25-11-14-5-8-24(9-6-14)17-15-10-22-23(2)16(15)20-12-21-17/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLHMASPRHFNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

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